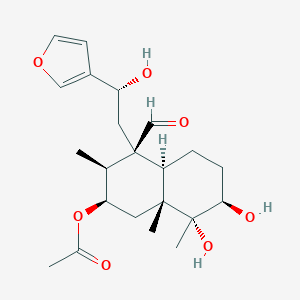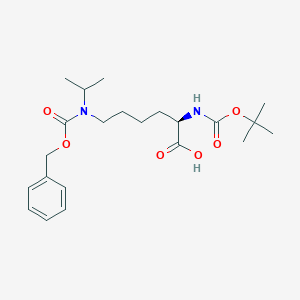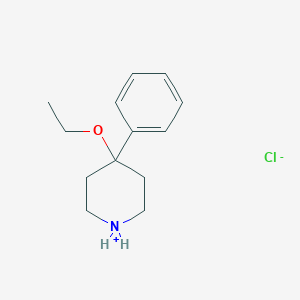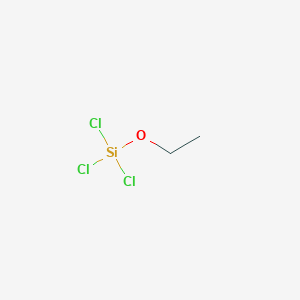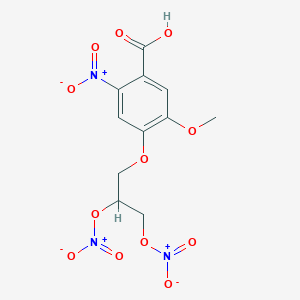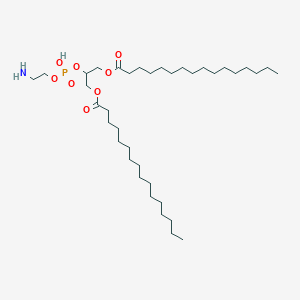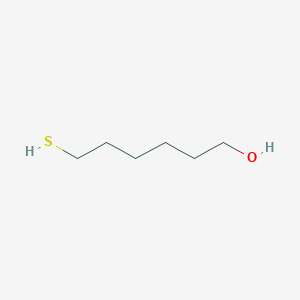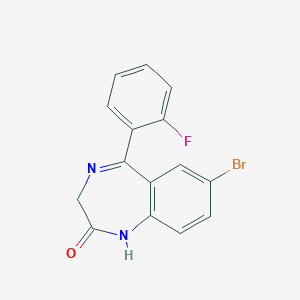
氟布比洛芬
概述
描述
科学研究应用
氟布罗马zepam有几个科学研究应用:
生化分析
Biochemical Properties
Flubromazepam interacts with the gamma-aminobutyric acid subtype A (GABAA) receptor . This interaction is crucial in its role in biochemical reactions, as GABAA receptors are major inhibitory neurotransmitters in the brain.
Cellular Effects
Flubromazepam has been found to have significant effects on psychological and cardiovascular health . It influences cell function by acting on the GABAA receptors, which can lead to sedation, muscle relaxation, and anxiety reduction .
Molecular Mechanism
Flubromazepam exerts its effects at the molecular level by binding to the GABAA receptor . This binding enhances the effect of the neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in an inhibitory effect on neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, flubromazepam has been observed to induce reward-enhancing effects and cardiotoxic effects in rodents . Over time, these effects may lead to a potential for dependence and other adverse effects .
Dosage Effects in Animal Models
In animal models, the effects of flubromazepam have been observed to vary with dosage . At a dosage of 0.1 mg/kg, mice exhibited a significant preference for the flubromazepam-paired compartment, suggesting a potential for dependence .
Metabolic Pathways
Like other benzodiazepines, it is likely metabolized in the liver by cytochrome P450 enzymes .
Subcellular Localization
Given its mechanism of action, it is likely to be localized at the cell membrane where GABAA receptors are located .
准备方法
氟布罗马zepam的合成涉及2-氨基-5-溴苯甲酮与甘氨酸乙酯盐酸盐的反应,然后环化形成苯二氮卓环 反应条件通常涉及加热和使用乙醇或甲醇等溶剂
化学反应分析
氟布罗马zepam经历多种类型的化学反应,包括:
还原: 还原反应不太常见,但可以在特定条件下发生。
这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂。 这些反应产生的主要产物通常是羟基化或脱卤衍生物 .
相似化合物的比较
氟布罗马zepam类似于其他苯二氮卓类药物,例如:
苯海索: 一种苯二氮卓类药物,其中氯原子取代了氟原子.
依替唑仑: 一种具有类似镇静作用的噻吩二氮卓类药物.
吡拉唑仑: 另一种具有类似药理特性的设计苯二氮卓类药物.
属性
IUPAC Name |
7-bromo-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKDDZBVSZLOFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513609 | |
| Record name | 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2647-50-9 | |
| Record name | Flubromazepam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2647-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flubromazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002647509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUBROMAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKX573279U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does flubromazepam exert its effects in the body?
A1: Flubromazepam is a gamma-aminobutyric acid subtype A (GABAA) receptor agonist. [] This means it binds to the GABAA receptor in the brain, enhancing the effects of the inhibitory neurotransmitter GABA. This leads to sedative, anxiolytic, and muscle-relaxing effects. [, ]
Q2: What is the molecular formula and weight of flubromazepam?
A2: Flubromazepam has the molecular formula C17H13BrFN3O and a molecular weight of 374.21 g/mol.
Q3: What spectroscopic techniques are used to characterize flubromazepam?
A3: Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-ToF-MS) are employed for characterizing flubromazepam. [, ]
Q4: How is flubromazepam metabolized in the body?
A4: Flubromazepam undergoes metabolism in the liver. The predominant metabolites are a monohydroxylated compound and the debrominated compound. [, , ]
Q5: What is the elimination half-life of flubromazepam?
A5: Flubromazepam has a long elimination half-life, estimated to be over 100 hours. This means it can remain in the body for an extended period. [, ]
Q6: How long can flubromazepam be detected in biological samples after ingestion?
A6: Flubromazepam and its metabolites can be detected in urine for up to 28 days after ingestion, depending on the dose and the sensitivity of the analytical method used. [, ]
Q7: What preclinical studies have been conducted on flubromazepam?
A7: Rodent studies using the conditioned place preference test indicate that flubromazepam has reward-enhancing effects, suggesting a potential for dependence. [] Additionally, research has shown that flubromazepam can inhibit potassium channels, potentially contributing to cardiotoxic effects. []
Q8: What are the potential adverse effects of flubromazepam?
A8: Flubromazepam can cause a range of adverse effects, primarily related to its central nervous system depressant properties. These may include drowsiness, dizziness, confusion, impaired coordination, and respiratory depression. [, , , , ] It also has potential for cardiotoxicity. []
Q9: How is flubromazepam typically detected and quantified in biological samples?
A9: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is commonly used for the detection and quantification of flubromazepam and its metabolites in biological samples like blood and urine. [, , , , , , ]
Q10: Can immunoassays be used to detect flubromazepam?
A10: While some immunoassays may cross-react with flubromazepam, the cross-reactivity varies significantly between assays and may not be sufficient for reliable detection. [, , ] Therefore, confirmatory testing with more specific methods like LC-MS/MS is crucial. [, , , ]
Q11: How do structural modifications to the benzodiazepine scaffold affect activity and potency?
A11: While specific SAR studies for flubromazepam are limited, it is known that modifications to the benzodiazepine scaffold, such as the introduction of halogens (bromine, fluorine), can significantly influence potency and pharmacokinetic properties. [, , ] Subtle changes in the position of these substituents can lead to the creation of positional isomers with varying pharmacological profiles. [, ]
Q12: Why are designer benzodiazepines, like flubromazepam, a growing concern?
A12: The emergence of designer benzodiazepines poses significant challenges due to several factors:
- Limited Research: There is a lack of comprehensive pharmacological and toxicological data available for many DBZDs, making it difficult to predict their potential for harm and develop appropriate harm reduction strategies. [, , , , ]
- Rapid Evolution: The illicit market for DBZDs is constantly evolving, with new compounds appearing frequently, making it challenging for analytical laboratories to keep up with the latest substances and update testing methods. [, , , , ]
- Unregulated Production: The production of DBZDs is largely unregulated, leading to inconsistent dosages and the potential for contamination with harmful substances, further increasing the risks associated with their use. [, ]
- Misinformation and Misuse: Misinformation regarding the safety and effects of DBZDs circulating online, combined with their easy accessibility through the internet, contributes to their misuse and poses risks to public health. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
